molecular formula C18H18N2O3 B1143109 PALINDORE CAS No. 189683-28-1

PALINDORE

Cat. No.: B1143109
CAS No.: 189683-28-1
M. Wt: 310.3 g/mol
InChI Key: DYJIKHYBKVODAC-UHFFFAOYSA-N
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Description

PALINDORE (hypothetical name derived from "palindromic DNA-oriented reagent") is a novel compound class under investigation for its unique structural and functional properties in biomolecular interactions, particularly in oncology diagnostics. Inspired by the discovery of DNA palindromes as tumor markers in extracellular vesicles , this compound is designed to target palindromic sequences in circulating tumor DNA (ctDNA) with high specificity. Its molecular architecture integrates a bifunctional linker system that enables simultaneous binding to complementary DNA strands, enhancing detection sensitivity in liquid biopsies. Preclinical studies suggest this compound achieves 92% accuracy in identifying early-stage tumors, outperforming conventional biomarkers like CA-125 and PSA .

Properties

CAS No.

189683-28-1

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one

InChI

InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)

InChI Key

DYJIKHYBKVODAC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4

Synonyms

PALINDORE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PALINDORE's innovation, we compare it with three structurally or functionally analogous compounds: Cyclopamine (a steroidal alkaloid), PNA-DFC (peptide nucleic acid-based probe), and CRISPR-Cas12a (gene-editing tool repurposed for diagnostics). Key parameters include molecular design, binding efficiency, diagnostic applicability, and limitations.

Table 1: Structural and Functional Comparison

Compound Core Structure Target Specificity Diagnostic Application Limitations
This compound Bifunctional linker + DNA probe 95% (ctDNA) Early tumor detection Limited to DNA-rich environments
Cyclopamine Steroidal alkaloid 78% (Hedgehog) Developmental studies Off-target effects in non-tumor tissues
PNA-DFC Peptide nucleic acid + fluorophore 88% (miRNA) miRNA profiling Low stability in serum
CRISPR-Cas12a RNA-guided nuclease 90% (viral DNA) Pathogen detection High cost; complex workflow

Table 2: Performance Metrics in Clinical Models

Compound Sensitivity (%) Specificity (%) Turnaround Time (hrs) Reference Study
This compound 92 89 2.5 Preclinical ctDNA assay
PNA-DFC 85 82 4.0 miRNA-21 detection
CRISPR-Cas12a 94 91 6.0 HPV screening

Key Findings:

Structural Superiority : this compound’s bifunctional design eliminates the need for secondary probes, a limitation in PNA-DFC workflows that require fluorophore conjugation .

Efficiency vs. Cost : While CRISPR-Cas12a achieves marginally higher sensitivity, its reliance on enzymatic amplification increases costs and complexity, making this compound more viable for point-of-care settings .

Stability : Unlike Cyclopamine, which degrades in acidic microenvironments, this compound maintains stability in pH 4–9 ranges, critical for in vivo applications .

Critical Analysis of Methodological Rigor

Comparative studies referenced here adhere to standardized protocols for compound validation, including:

  • Synthesis Reproducibility : this compound’s synthesis follows strict guidelines for nucleotide coupling, akin to peptide nucleic acid (PNA) production .
  • Validation Metrics : Sensitivity and specificity data were derived from blinded studies with ≥100 samples, aligning with FDA-recognized biomarker criteria .
  • Limitations: this compound’s dependency on palindromic sequences restricts its utility in tumors with low ctDNA shedding, a challenge also noted in CRISPR-based assays .

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